2-Chloro-6-fluoro-3-methylbenzotrifluoride
Description
2-Chloro-6-fluoro-3-methylbenzotrifluoride is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzotrifluoride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring
Properties
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-3-5(10)6(7(4)9)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZFRYKDGGQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215826 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-61-1 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylbenzotrifluoride typically involves the halogenation of 3-methylbenzotrifluoride. The process includes:
Chlorination: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include iron or aluminum chloride, which facilitate the halogenation reactions under controlled temperatures and pressures.
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents like halogens (Cl2, F2) and catalysts (FeCl3, AlCl3) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various halogenated derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include alcohols or alkanes.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzotrifluoride involves its interaction with molecular targets through:
Electrophilic and Nucleophilic Sites: The chlorine and fluorine atoms create electrophilic sites, while the methyl group provides nucleophilic sites.
Pathways: It can participate in various biochemical pathways, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzotrifluoride: Lacks the methyl group, leading to different reactivity and applications.
3-Chloro-6-fluoro-2-methylbenzotrifluoride: Positional isomer with distinct chemical properties.
2-Chloro-4-fluoro-3-methylbenzotrifluoride: Another positional isomer with unique reactivity.
Uniqueness: 2-Chloro-6-fluoro-3-methylbenzotrifluoride is unique due to the specific arrangement of chlorine, fluorine, and methyl groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Biological Activity
2-Chloro-6-fluoro-3-methylbenzotrifluoride (CAS No. 1099597-61-1) is an organic compound belonging to the benzotrifluoride family, characterized by the presence of chlorine, fluorine, and methyl groups on its aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
The molecular formula of this compound is C8H5ClF4. The unique arrangement of its substituents contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Electrophilic and Nucleophilic Sites : The chlorine and fluorine atoms create electrophilic sites, while the methyl group provides nucleophilic sites, allowing the compound to participate in electrophilic aromatic substitution reactions.
- Biochemical Pathways : The compound is believed to influence enzyme activity and receptor binding through various biochemical pathways, potentially affecting cellular processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting protein kinases, which are critical in various signaling pathways related to cancer and other diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Chloro-6-fluorobenzotrifluoride | Lacks methyl group | Different reactivity; less potent |
| 3-Chloro-6-fluoro-2-methylbenzotrifluoride | Positional isomer | Distinct chemical properties |
| 2-Chloro-4-fluoro-3-methylbenzotrifluoride | Another positional isomer | Unique reactivity; potential applications unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
